2-Tetradecylpentanedioic acid
Description
2-Tetradecylpentanedioic acid (hypothetical structure: C₁₉H₃₆O₄) is a branched-chain dicarboxylic acid featuring a tetradecyl (14-carbon) alkyl group attached to the second carbon of a pentanedioic acid (glutaric acid) backbone. Dicarboxylic acids like pentanedioic acid derivatives are often studied for their roles in lipid metabolism, surfactant applications, and pharmaceutical intermediates.
Properties
CAS No. |
41240-22-6 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-tetradecylpentanedioic acid |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19(22)23)15-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
SIQCOSCUKRXUTA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCC(=O)O)C(=O)O |
Synonyms |
tetradecanylglutarate tetradecylglutarate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Core Structure : Contains a sulfur-based thioether linkage (-S-) and a single carboxylic acid group, distinguishing it from 2-tetradecylpentanedioic acid, which has two carboxylic acid groups .
- Molecular Weight : 288.49 g/mol (vs. ~316.5 g/mol for this compound, estimated based on formula C₁₉H₃₆O₄).
Pentanedioic Acid (Glutaric Acid) Derivatives
- Core Structure : Lacks the long alkyl chain present in this compound, reducing lipophilicity.
- Applications : Used in polymer production and as a metabolic intermediate. The tetradecyl chain in this compound likely enhances membrane permeability compared to unsubstituted glutaric acid .
Alkyl-Substituted Dicarboxylic Acids
- Example : Dodecanedioic acid (C₁₂H₂₂O₄), a linear dicarboxylic acid with a shorter alkyl chain.
Comparative Data Table
Research Findings and Limitations
- Requires stringent personal protective equipment (PPE), including gloves and respirators, due to irritancy risks .
- This compound: Predicted to exhibit higher water solubility than 2-(tetradecylthio)acetic acid due to dual carboxylic groups but lower than unsubstituted glutaric acid. Limited industrial or biomedical data in the provided evidence; further studies on biodegradability and acute toxicity are needed.
Q & A
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 2-Tetradecylpentanedioic acid across studies?
- Methodological Answer : Conduct meta-analysis to identify variables influencing discrepancies (e.g., cell line variability, assay protocols). Use triangulation by repeating experiments under standardized conditions and comparing results via Bland-Altman plots. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways in vivo?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-tracers) combined with LC-MS/MS to track metabolite formation. Employ knockout animal models or siRNA silencing to isolate specific enzymatic pathways. Include negative controls (e.g., wild-type cohorts) and longitudinal sampling to capture kinetic profiles .
Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?
- Methodological Answer : Apply molecular dynamics (MD) simulations to study solvation effects and lipid bilayer interactions. Use QSAR models to predict logP, pKa, and bioavailability. Validate predictions with experimental data (e.g., shake-flask method for partition coefficients) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
- Methodological Answer : Implement Quality by Design (QbD) principles:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
